3,5-Dimethoxyphenethylamine

Descripción

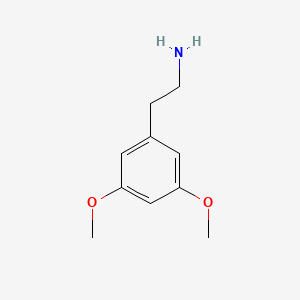

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSFEDDRTVLPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185912 | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-28-3 | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL58YTU6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dimethoxyphenethylamine chemical properties and structure

An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine: Structure, Properties, and Synthetic Considerations

Introduction

This compound (3,5-DMPEA), also known as 4-desmethoxymescaline, is a phenethylamine alkaloid found naturally in the cactus Pelecyphora aselliformis.[1] While its direct pharmacological effects in humans remain largely uncharacterized, its true significance in the fields of medicinal chemistry and pharmacology lies in its core structure.[1] It serves as the parent compound for a class of psychoactive substances known as "scalines," which are 4-substituted analogues of mescaline.[1][2] This guide provides a comprehensive technical overview of 3,5-DMPEA, focusing on its chemical properties, structure, synthesis, and its pivotal role as a foundational scaffold for structure-activity relationship (SAR) studies targeting serotonergic systems.

Chemical Structure and Physicochemical Properties

3,5-DMPEA is a primary amine belonging to the phenethylamine class. The structure consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and an ethylamine chain at the 1 position. This substitution pattern distinguishes it from its more widely studied isomers, such as 3,4-DMPEA (homoveratrylamine) and 2,5-DMPEA (2C-H).[3][4]

Molecular Structure

The chemical structure of this compound is illustrated below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key identifiers and physical properties for 3,5-DMPEA is provided in Table 1. These data are essential for laboratory handling, analytical method development, and computational modeling.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(3,5-dimethoxyphenyl)ethanamine | [5] |

| Synonyms | 3,5-DMPEA, 4-Desmethoxymescaline | [1] |

| CAS Number | 3213-28-3 | [5][6] |

| Molecular Formula | C₁₀H₁₅NO₂ | [5][7] |

| Molecular Weight | 181.23 g/mol | [5][6] |

| Boiling Point | 178-180 °C at 19 mmHg | [6] |

| Density | >1.041 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5100 | [6] |

| logP (Octanol/Water) | 1.205 (Calculated) | [8] |

| Water Solubility (logS) | -1.95 (Calculated, mol/L) | [8] |

| SMILES | COc1cc(CCN)cc(OC)c1 | [6] |

| InChIKey | ZHSFEDDRTVLPHH-UHFFFAOYSA-N |[5][6] |

Thermodynamic Properties

Calculated thermodynamic data provide insight into the molecule's stability and behavior under various conditions.

Table 2: Calculated Thermodynamic Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (Gas, ΔfH°gas) | -266.79 | kJ/mol | [8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -17.08 | kJ/mol | [8] |

| Enthalpy of Fusion (ΔfusH°) | 22.49 | kJ/mol | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 56.92 | kJ/mol |[8] |

Synthesis and Purification

The synthesis of 3,5-DMPEA is not as commonly documented as that of its isomers. However, a robust synthetic route can be designed based on established phenethylamine synthesis protocols, typically involving the reduction of a nitrile or a nitrostyrene intermediate. A logical and efficient pathway proceeds via the corresponding phenylacetonitrile.

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-stage process starting from a commercially available precursor, 3,5-dimethoxybenzyl bromide. The first stage involves a nucleophilic substitution to form the key intermediate, 3,5-dimethoxyphenylacetonitrile. The second stage is the reduction of the nitrile group to the primary amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative method for the laboratory-scale synthesis of 3,5-DMPEA.

PART A: Synthesis of 3,5-Dimethoxyphenylacetonitrile (Intermediate) [9][10]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (N₂ or Argon), add 3,5-dimethoxybenzyl bromide (1.0 eq) and a suitable solvent such as acetonitrile or acetone.

-

Cyanation: Add sodium cyanide (NaCN, ~1.2 eq) or trimethylsilyl cyanide (TMSCN, ~1.5 eq) to the solution.[9][10] If using TMSCN, a fluoride source like tetrabutylammonium fluoride (TBAF) may be required to catalyze the reaction.[9]

-

Rationale: The cyanide anion (CN⁻) is a potent nucleophile that displaces the bromide leaving group in an SN2 reaction to form the C-C bond, extending the carbon chain by one.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If using an aqueous-miscible solvent, pour the mixture into ice-water to precipitate the product.[9] If using an immiscible solvent, perform a standard aqueous work-up. Filter the crude solid product.

-

Purification: Recrystallize the crude 3,5-dimethoxyphenylacetonitrile from a suitable solvent system (e.g., methanol/water) to yield a purified solid. The melting point of this intermediate is reported as 54-57 °C.[10]

PART B: Reduction to this compound

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, ~2.0 eq), in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition of Nitrile: Dissolve the purified 3,5-dimethoxyphenylacetonitrile from Part A in a minimal amount of anhydrous ether and add it dropwise to the LiAlH₄ suspension.

-

Rationale: LiAlH₄ is a strong, non-selective reducing agent that provides a source of hydride ions (H⁻) to reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. This is a standard and high-yielding method for this transformation.

-

-

Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently reflux to ensure the reaction goes to completion (monitor by TLC).

-

Quenching (Fieser work-up): Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and forming a granular, filterable aluminum salt precipitate.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter off the inorganic salts and wash them thoroughly with ether.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude oil can be purified by vacuum distillation to yield this compound.[6]

Analytical Characterization

Unambiguous identification and purity assessment of 3,5-DMPEA require a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons, the two methoxy groups (a singlet integrating to 6H), and the two methylene groups of the ethylamine side chain (two triplets).

-

¹³C NMR data has been reported, with spectra typically run in CDCl₃.[11] Key signals would include those for the two equivalent methoxy carbons, the four unique aromatic carbons, and the two aliphatic carbons of the side chain.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) mass spectra are available in databases like NIST.[7] The molecular ion peak (M⁺) would be observed at m/z 181. A prominent fragment is often seen at m/z 152, corresponding to the benzylic cation formed by the loss of the CH₂NH₂ group.

-

LC-MS analysis would show a protonated molecular ion [M+H]⁺ at m/z 182.117 in the positive ion mode.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching bands for the primary amine group (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and strong C-O stretching for the methoxy ethers (~1050-1250 cm⁻¹).[7]

Biological and Pharmacological Context

While 3,5-DMPEA itself is considered biologically inactive or of unknown effect, it is a critical tool for understanding the SAR of psychedelic phenethylamines.[1] Its structure provides a template for systematic modification, particularly at the 4-position of the phenyl ring.

Relationship to Mescaline and the "Scalines"

Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic agent. 3,5-DMPEA is its 4-desmethoxy analogue. The "scaline" series of compounds are built upon the 3,5-DMPEA scaffold by adding various alkoxy groups at the 4-position.[2][12] This relationship is fundamental to their pharmacology.

Caption: Structural relationship of 3,5-DMPEA to Mescaline and Scalines.

Structure-Activity Relationships (SAR)

Research into mescaline analogues has demonstrated that the substitution pattern on the phenethylamine ring is a critical determinant of psychedelic activity, which is primarily mediated by agonist activity at the serotonin 5-HT₂A receptor.[12][13][14]

-

The 3,5-Dimethoxy Pattern: This pattern is a key feature of many potent compounds.

-

The 4-Position Substituent: The nature of the group at the 4-position dramatically modulates potency and duration of action. For example, allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) and methallylescaline (4-methylallyloxy-3,5-dimethoxyphenethylamine) are significantly more potent than mescaline itself.[14][15]

-

Role of 3,5-DMPEA: As the unsubstituted parent compound (effectively having a hydrogen at the 4-position), 3,5-DMPEA serves as an essential negative control in SAR studies. Its lack of significant activity highlights the necessity of the 4-position substituent for potent 5-HT₂A agonism within this chemical series.

Safety and Handling

This compound is classified as a corrosive substance and must be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS05 (Corrosion) | [5][6] |

| Signal Word | Danger | [5][6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][6] |

| H318: Causes serious eye damage. | [5] | |

| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P310 | [6] |

| Storage Class | 8A - Combustible corrosive hazardous materials |[6] |

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Scaline - Wikipedia [en.wikipedia.org]

- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. 2,5-Dimethoxyphenethylamine hydrochloride CAS#: 3166-74-3 [m.chemicalbook.com]

- 5. This compound | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-二甲氧基苯乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound (CAS 3213-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 3,5-DIMETHOXYPHENYLACETONITRILE | 13388-75-5 [chemicalbook.com]

- 10. 3,5-DIMETHOXYPHENYLACETONITRILE CAS#: 13388-75-5 [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allylescaline - Wikipedia [en.wikipedia.org]

- 15. Methallylescaline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine

Introduction

3,5-Dimethoxyphenethylamine (3,5-DMPEA), a fascinating molecule within the phenethylamine class, holds a unique position in the landscape of neuropharmacological research. Structurally, it is a positional isomer of the more extensively studied 2,5-dimethoxyphenethylamine and a close analog of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine). This guide provides a comprehensive technical overview of 3,5-DMPEA, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical characteristics, pharmacological profile, and analytical methodologies, offering a foundational understanding for its application in scientific inquiry.

Chemical Identity and Physicochemical Properties

Proper identification and characterization are paramount in scientific research. The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3,5-dimethoxyphenyl)ethanamine | --INVALID-LINK--[1] |

| CAS Number | 3213-28-3 | --INVALID-LINK--[1] |

| Synonyms | 4-Desmethoxymescaline, DMPEA-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₅NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 181.23 g/mol | --INVALID-LINK--[1] |

| Appearance | Not specified in literature; likely an oil or low-melting solid | |

| Boiling Point | Predicted: ~297.8 °C | --INVALID-LINK--[2] |

| Melting Point | Not specified in literature | |

| Solubility | Predicted: LogP = 1.2 | --INVALID-LINK--[1] |

Chemical Synthesis

The synthesis of this compound typically follows established routes for phenethylamine production, starting from the corresponding benzaldehyde. A general and reliable method involves a Henry reaction followed by reduction.

General Synthetic Workflow

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Adapted from Mescaline Synthesis)

The following protocol is adapted from the well-documented synthesis of mescaline and is applicable to the preparation of this compound with minor modifications.[3]

Step 1: Synthesis of β-Nitro-3,5-dimethoxystyrene

-

To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (2 equivalents) and ammonium acetate (1 equivalent).

-

Heat the reaction mixture on a steam bath for 1-2 hours.

-

Upon cooling, the nitrostyrene product will precipitate as a crystalline solid.

-

Collect the crystals by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction of β-Nitro-3,5-dimethoxystyrene to this compound

-

Prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of β-nitro-3,5-dimethoxystyrene (1 equivalent) in the same solvent to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash them with the reaction solvent.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under high vacuum or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is primarily understood through its relationship with mescaline and other "scaline" derivatives, which are 4-substituted-3,5-dimethoxyphenethylamines.[4][5][6] The primary mechanism of action for this class of compounds is agonism at serotonin receptors, particularly the 5-HT₂ subfamily.

Serotonin Receptor Interactions

Psychedelic phenethylamines are known to exert their effects primarily through agonism at the 5-HT₂A receptor.[6] While specific binding data for 3,5-DMPEA is not extensively published, studies on related "scalines" provide valuable insights. Generally, 3,4,5-trisubstituted phenethylamines, including mescaline, exhibit moderate to high affinity for the 5-HT₂A receptor.[7][8] It is hypothesized that 3,5-DMPEA also acts as a 5-HT₂A receptor agonist, though likely with a different potency and efficacy profile compared to its 3,4,5- and 2,4,5-substituted counterparts.

The substitution pattern on the phenyl ring significantly influences receptor affinity and functional activity. For instance, the 2,4,5-substitution pattern often leads to higher potency than the 3,4,5-pattern.[7] As 3,5-DMPEA lacks a substituent at the 4-position, its potency is expected to be lower than that of mescaline and other 4-substituted scalines.

Potential Signaling Pathways

Agonism at the 5-HT₂A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Caption: Postulated 5-HT₂A receptor signaling cascade for 3,5-DMPEA.

Analytical Methods

The detection and quantification of this compound and its isomers are crucial in forensic toxicology, clinical chemistry, and research settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of phenethylamines. However, due to the presence of a primary amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability.

Sample Preparation and Derivatization:

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from biological matrices such as urine or blood.

-

Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is common. These derivatizing agents react with the primary amine to form stable, volatile amides that are amenable to GC analysis.

GC-MS Parameters (General):

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically used.

-

Injection: Split or splitless injection depending on the required sensitivity.

-

Oven Program: A temperature gradient program is used to separate the analyte from other matrix components.

-

Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The mass spectrum of the derivatized 3,5-DMPEA will show a characteristic molecular ion and fragmentation pattern. For underivatized dimethoxyphenethylamine isomers, the mass spectra are often very similar, with major fragment ions around m/z 151/152.[9][10] Therefore, chromatographic separation of isomers is critical for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of phenethylamines without the need for derivatization.

LC-MS/MS Parameters (General):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This provides a high degree of specificity.

Research Applications

This compound serves as a valuable tool in several areas of research:

-

Structure-Activity Relationship (SAR) Studies: As a structural analog of mescaline and other psychedelic phenethylamines, 3,5-DMPEA is crucial for understanding how the position of substituents on the phenyl ring influences pharmacological activity at serotonin receptors.[6][7][8] By comparing its effects to those of its isomers and other related compounds, researchers can elucidate the structural requirements for receptor binding and functional agonism.

-

Pharmacological Probe: In studies investigating the function of the 5-HT₂ receptor family, 3,5-DMPEA can be used as a probe to explore the consequences of receptor activation.

-

Precursor for Novel Compounds: The phenethylamine backbone of 3,5-DMPEA can be chemically modified to synthesize novel compounds with potentially unique pharmacological properties. This is particularly relevant in the field of medicinal chemistry and drug discovery.

Conclusion

This compound is a significant compound for researchers in pharmacology and medicinal chemistry. Its close structural relationship to mescaline and other psychoactive phenethylamines makes it an important subject for SAR studies and a useful tool for investigating the function of the serotonergic system. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for its effective application in a research context. This guide provides a foundational overview to support and encourage further scientific exploration of this intriguing molecule.

References

- 1. This compound | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 3213-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 4. Scaline - Wikipedia [en.wikipedia.org]

- 5. Allylescaline - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine: A lesser-known Mescaline Analogue

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenethylamine (3,5-DMPEA), a structural isomer of the more extensively studied 3,4-Dimethoxyphenethylamine and a close analogue of the classic psychedelic, mescaline. While not as prominent in psychedelic research as its counterparts, 3,5-DMPEA holds significance in the fields of synthetic and analytical chemistry. This document delves into the historical context, synthesis, analytical characterization, and inferred pharmacological properties of this compound, drawing upon structure-activity relationships established from related phenethylamines. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced landscape of psychoactive compounds and their derivatives.

Introduction: Situating this compound in the Phenethylamine Landscape

The phenethylamine backbone is the foundation for a vast array of neuroactive compounds, both endogenous and synthetic. From the essential neurotransmitter dopamine to the potent psychedelic mescaline, subtle alterations to this core structure can dramatically influence pharmacological activity. This compound, also known as 4-desmethoxymescaline, occupies an interesting position within this chemical family.

As a positional isomer of the well-documented 3,4-DMPEA, and differing from mescaline only by the absence of a methoxy group at the 4-position, its study offers valuable insights into the structure-activity relationships (SAR) of psychedelic phenethylamines. The work of Dr. Alexander Shulgin extensively detailed the effects of numerous substituted phenethylamines in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved). While a specific, detailed entry for this compound is not readily found in PiHKAL under its systematic name, the exploration of its chemical space is a logical extension of Shulgin's pioneering research.[1][2]

This guide will illuminate the known scientific data on 3,5-DMPEA, providing a foundational understanding for researchers exploring the synthesis, analysis, and potential pharmacology of this and related compounds.

Synthesis and Chemical Properties

The synthesis of this compound has been documented in the scientific literature, primarily in the context of creating labeled internal standards for analytical purposes.[3] The general synthetic approach follows established routes for phenethylamine synthesis, typically starting from the corresponding benzaldehyde.

General Synthetic Pathway

A plausible and commonly employed synthetic route to this compound involves a Henry reaction (nitroaldol condensation) followed by a reduction of the resulting nitrostyrene. This two-step process is a versatile method for the preparation of a wide range of phenethylamines.

Step 1: Knoevenagel/Henry Condensation

3,5-Dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base catalyst (such as ammonium acetate or an amine like butylamine) to form 1-(3,5-dimethoxyphenyl)-2-nitroethene. This reaction proceeds via a condensation mechanism, resulting in the formation of a carbon-carbon double bond.

Step 2: Reduction of the Nitrostyrene

The intermediate nitrostyrene is then reduced to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, is typically used for this transformation. This step reduces both the nitro group to an amino group and the alkene double bond to a single bond, yielding the final product, this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on common phenethylamine syntheses and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate (or other suitable base)

-

Glacial acetic acid (solvent)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for salt formation)

-

Appropriate workup and purification solvents (e.g., dichloromethane, sodium bicarbonate solution, brine)

Procedure:

-

Synthesis of 1-(3,5-dimethoxyphenyl)-2-nitroethene:

-

To a solution of 3,5-dimethoxybenzaldehyde in glacial acetic acid, add nitromethane and ammonium acetate.

-

Heat the mixture under reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the nitrostyrene product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

-

Synthesis of this compound:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

-

Prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitroethene in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.

-

Combine the organic filtrates and dry over an anhydrous salt (e.g., magnesium sulfate).

-

Evaporate the solvent under reduced pressure to yield the freebase of this compound as an oil.

-

For purification and stable storage, the freebase can be dissolved in a suitable solvent and precipitated as a salt (e.g., hydrochloride) by the addition of a solution of hydrochloric acid.

-

Analytical Characterization

The unambiguous identification of this compound relies on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for its characterization.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to improve chromatographic properties and to aid in structural elucidation. However, underivatized 3,5-DMPEA can also be analyzed.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight. The base peak is typically observed at m/z 152, resulting from a benzylic cleavage and loss of the ethylamine side chain with a hydrogen rearrangement. Another significant fragment ion is often seen at m/z 151.[5]

It is crucial to note that the mass spectra of the six regioisomeric dimethoxyphenethylamines are very similar, making chromatographic separation essential for unambiguous identification.[4] Derivatization with agents like trifluoroacetic anhydride can alter fragmentation patterns but may not be sufficient for complete differentiation without chromatographic separation.[4]

Table 1: Key Mass Spectral Data for this compound [5]

| m/z | Interpretation |

| 181 | Molecular Ion [M]⁺ |

| 152 | Base Peak [M - CH₂NH₂ + H]⁺ |

| 151 | [M - CH₂NH₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. The ¹H and ¹³C NMR spectra of this compound are consistent with its molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethylamine side chain. The aromatic protons would appear as a characteristic pattern for a 1,3,5-trisubstituted benzene ring. The two methoxy groups would give a sharp singlet integrating to six protons. The ethylamine side chain would show two triplets, each integrating to two protons.

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the methoxy-substituted carbons appearing at a characteristic downfield shift. The methoxy carbons themselves would appear as a single peak. The two carbons of the ethylamine side chain would also be resolved.[5]

Inferred Pharmacological Profile: A Structure-Activity Relationship Perspective

Direct pharmacological studies on this compound are scarce in the readily available scientific literature. However, by examining the extensive research on its close analogues, particularly the "scaline" family of 4-substituted-3,5-dimethoxyphenethylamines, we can infer a likely pharmacological profile.[6][7]

The primary molecular target for classical psychedelic phenethylamines is the serotonin 5-HT₂A receptor. Activation of this receptor is believed to be the key event initiating the cascade of neurobiological changes that result in the characteristic psychedelic experience.

The Role of Methoxy Group Positioning

The substitution pattern on the phenyl ring is a critical determinant of a phenethylamine's affinity and efficacy at the 5-HT₂A receptor. The 2,5-dimethoxy substitution pattern, as seen in the 2C-x series of compounds, is generally associated with higher potency than the 3,4- or 3,5-dimethoxy patterns. Mescaline, with its 3,4,5-trimethoxy substitution, is a notable exception, though it is considered a low-potency agonist at the 5-HT₂A receptor, requiring a relatively high dose for its effects.[6]

Insights from "Scaline" Analogues

The "scalines" are a series of compounds based on the this compound scaffold with various substituents at the 4-position. Research on these compounds has shown that the nature of the 4-substituent significantly modulates 5-HT₂A receptor affinity and activity. Generally, increasing the lipophilicity of the 4-substituent tends to increase potency.[7]

Given that this compound is the parent compound of this series (with a hydrogen at the 4-position), it is reasonable to hypothesize that it would have a lower affinity for the 5-HT₂A receptor compared to its 4-substituted analogues and likely a lower potency than mescaline itself. This is because the 4-methoxy group of mescaline is thought to play a role in its interaction with the receptor.

Table 2: 5-HT₂A Receptor Binding Affinities (Ki) of Selected Phenethylamines [6][7]

| Compound | Substitution Pattern | 5-HT₂A Ki (nM) |

| Mescaline | 3,4,5-trimethoxy | ~5,300 |

| Allylescaline | 4-allyloxy-3,5-dimethoxy | ~1,200 |

| Methallylescaline | 4-methallyloxy-3,5-dimethoxy | ~430 |

| This compound | 3,5-dimethoxy | Data not available, but predicted to be higher (lower affinity) than mescaline |

This comparative data suggests that 3,5-DMPEA would likely be a very low-potency psychoactive substance, if active at all, requiring significantly higher doses than mescaline to elicit any potential psychedelic effects.

Historical Context and Discovery

Unlike many of the phenethylamines cataloged by Alexander Shulgin, this compound does not have a well-documented history of discovery in the context of psychedelic research. Its appearance in the scientific literature is more recent and primarily within the domain of analytical chemistry, where it serves as a reference standard or as a subject for the development of analytical methods for differentiating isomers of controlled substances.[3][4]

The synthesis of ¹³C₆-labeled this compound in 2014 for use as an internal standard in forensic analysis underscores its relevance in modern analytical science.[3] This suggests that while it may not have been a primary target for psychoactivity exploration, its existence and potential presence as an isomer of other dimethoxyphenethylamines necessitates its characterization.

Conclusion

This compound represents a fascinating, albeit understudied, member of the phenethylamine family. While it lacks the celebrated history and potent psychoactivity of its more famous relatives like mescaline and the 2C-x series, its study is crucial for a complete understanding of the structure-activity landscape of psychedelic compounds. Its primary significance to date lies in the field of analytical chemistry, where it serves as an important tool for the differentiation of isomeric phenethylamines. Future research could explore its subtle pharmacological properties, further elucidating the precise role of methoxy group positioning on the phenyl ring in modulating interactions with serotonergic and other receptor systems. For now, it remains a valuable piece of the complex puzzle of how simple molecules can profoundly interact with the intricate machinery of the human brain.

References

- 1. PiHKAL - Wikipedia [en.wikipedia.org]

- 2. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 3. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine: Natural Sources and Synthetic Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxyphenethylamine (3,5-DMPEA) is a phenethylamine compound that serves as a structural scaffold for a diverse range of psychoactive substances. While its direct natural occurrences are exceedingly rare, its chemical architecture is central to understanding the structure-activity relationships of a broad class of synthetic analogues, including the well-studied mescaline and the extensive "scaline" family of compounds. This guide provides a comprehensive technical overview of 3,5-DMPEA, detailing its limited known natural sources, the biosynthetic pathways of related phenethylamines, and the synthesis and pharmacology of its key analogues. The primary focus is on the molecular logic that dictates biological activity, offering insights for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the 3,5-Dimethoxy Scaffold

Phenethylamines are a class of organic compounds containing a phenyl ring attached to an ethylamine backbone. This molecular framework is shared by numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of natural and synthetic psychoactive compounds. The substitution pattern on the phenyl ring is a critical determinant of a molecule's pharmacological profile, particularly its ability to interact with specific neural receptors.

This compound represents a foundational structure within this class. While not as widely known as its 3,4,5-trimethoxy analogue, mescaline, the 3,5-dimethoxy arrangement is a key feature in a family of potent, synthetically derived psychedelic compounds. Understanding this core structure is essential for elucidating how subtle molecular modifications can dramatically alter potency, duration of action, and qualitative effects by modulating interactions with primary targets like the serotonin 5-HT₂A receptor.

Natural Occurrences and Biosynthesis

The natural prevalence of 3,5-DMPEA is notably scarce. Unlike many other psychoactive alkaloids that are widespread in certain plant families, 3,5-DMPEA has not been identified as a significant constituent in plants, fungi, or animals. Its primary importance is as a chemical intermediate and a conceptual model for its more complex analogues.

Plant Sources

While many cacti are renowned for producing phenethylamine alkaloids like mescaline, the presence of 3,5-DMPEA is not well-documented.[1] Some related compounds have been identified, which underscores the biosynthetic capacity of these plants to produce various methoxylated phenethylamines.

Table 1: Related Phenethylamines in Cactaceae

| Compound | Plant Species | Concentration |

|---|---|---|

| 4-Hydroxy-3,5-dimethoxyphenethylamine | Cylindropuntia echinocarpa, Opuntia basilaris | 0.01% in C. echinocarpa |

| Mescaline (3,4,5-Trimethoxyphenethylamine) | Lophophora williamsii (Peyote), Echinopsis pachanoi (San Pedro) | Varies widely, up to 6% of dried material in Peyote |

| 3,4-Dimethoxyphenethylamine | Cylindropuntia spinosior, Backebergia militaris | 0.01% in C. echinocarpa |

Data compiled from various sources.[1][2]

The presence of 4-hydroxy-3,5-dimethoxyphenethylamine suggests that the 3,5-dimethoxylation pattern is achievable in nature, even if the direct parent compound, 3,5-DMPEA, is not accumulated in significant quantities.

Fungal and Animal Sources

Current scientific literature does not indicate the presence of 3,5-DMPEA in fungal or animal species. Psychoactive fungi are typically characterized by the presence of tryptamine alkaloids (e.g., psilocybin) or isoxazole derivatives (e.g., muscimol).

Hypothesized Biosynthetic Pathway

The biosynthesis of phenethylamines in plants originates from the aromatic amino acid L-phenylalanine.[3][4] The pathway involves a series of enzymatic steps, primarily decarboxylation and hydroxylation, followed by O-methylation.

The biosynthesis of 3,5-DMPEA, while not explicitly detailed in the literature, can be hypothesized based on established pathways for related molecules. The process would likely begin with L-phenylalanine or L-tyrosine and proceed through sequential hydroxylation and methylation steps catalyzed by specific enzymes.

References

- 1. Psychoactive cactus - Wikipedia [en.wikipedia.org]

- 2. Cactus alkaloids XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Pharmacology of 3,5-Dimethoxyphenethylamine: A Technical Guide to its Mechanism of Action

Abstract

3,5-Dimethoxyphenethylamine (3,5-DMPEA), a structural analog of the classic psychedelic mescaline, represents a fascinating yet under-investigated molecule within the phenethylamine class. While its 4-substituted derivatives, the "scalines," have garnered significant research interest for their potent psychoactive effects, the foundational pharmacology of 3,5-DMPEA itself remains a subject of scientific inquiry. This in-depth technical guide synthesizes the current understanding and prevailing theories regarding the mechanism of action of 3,5-DMPEA. We will delve into its interactions with key central nervous system targets, primarily focusing on the serotonergic system and the trace amine-associated receptor 1 (TAAR1), while also considering its engagement with dopaminergic and adrenergic pathways. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical frameworks, supporting experimental data, and detailed methodologies for investigating the complex pharmacology of this intriguing compound.

Introduction: The Structural Context and Psychedelic Potential

This compound is a naturally occurring alkaloid found in the cactus Pelecyphora aselliformis.[1] Its chemical architecture places it in close relation to mescaline (3,4,5-trimethoxyphenethylamine), a well-characterized psychedelic compound.[1] The primary structural difference lies in the absence of the 4-methoxy group in 3,5-DMPEA, earning it the alternative name 4-desmethoxymescaline.[1] While the subjective effects of 3,5-DMPEA in humans are not formally documented, its structural similarity to mescaline and its role as the parent compound for a range of psychoactive "scaline" derivatives suggest a potential for psychedelic activity.[1][2][3][4][5]

The prevailing hypothesis for the mechanism of action of classic psychedelics revolves around their agonistic activity at the serotonin 2A receptor (5-HT2A). This interaction is believed to trigger a cascade of downstream signaling events that ultimately lead to the characteristic alterations in perception, cognition, and mood. This guide will explore the evidence for 3,5-DMPEA's engagement with the serotonergic system as a primary driver of its potential psychoactive effects. Furthermore, we will examine the emerging role of the Trace Amine-Associated Receptor 1 (TAAR1) as a modulator of monoaminergic systems and a potential target for phenethylamines.

The Serotonergic System: A Primary Mechanistic Hypothesis

The serotonergic system, and particularly the 5-HT2 family of receptors, is the most extensively studied target for psychedelic phenethylamines. The prevailing theory posits that agonism at the 5-HT2A receptor is a necessary, though not always sufficient, condition for psychedelic effects.

5-HT2A and 5-HT2C Receptor Interactions: The Gateway to Psychedelia

Research on a series of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines), which are direct derivatives of 3,5-DMPEA, provides strong inferential evidence for the parent compound's mechanism. These studies consistently demonstrate that scalines bind to and activate both 5-HT2A and 5-HT2C receptors.[6][7][8] Notably, many of these derivatives exhibit a preference for the 5-HT2A receptor over the 5-HT1A receptor.[3][6] While direct binding data for 3,5-DMPEA is scarce in the reviewed literature, the consistent behavior of its analogs strongly suggests that it also interacts with these receptors.

The activation of 5-HT2A receptors, which are Gq-coupled G-protein coupled receptors (GPCRs), initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and gene expression.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected 4-Substituted this compound Analogs (Scalines)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Adrenergic α1A | Adrenergic α2A | Dopamine D2 |

| Mescaline | >10,000 | 4,600 | 9,900 | >10,000 | >10,000 | >10,000 |

| Proscaline | >10,000 | 1,100 | 1,900 | >10,000 | >10,000 | >10,000 |

| Escaline | >10,000 | 1,500 | 2,200 | >10,000 | >10,000 | >10,000 |

| Isoproscaline | >10,000 | 780 | 1,200 | >10,000 | >10,000 | >10,000 |

Data synthesized from Kolaczynska et al., 2022.[6][7][8] This table illustrates that while the parent compound mescaline has relatively low affinity, the addition of a 4-alkoxy group, as seen in the scaline derivatives, significantly increases the binding affinity for 5-HT2A and 5-HT2C receptors.

Functional Activity at Serotonin Receptors

Beyond simple binding, the functional activity of a compound at a receptor is critical to its overall effect. In vitro functional assays, such as those measuring calcium flux or inositol phosphate accumulation, are used to determine a compound's efficacy (Emax) and potency (EC50) as an agonist. Studies on scalines have shown that they act as partial agonists at the 5-HT2A receptor.[6][7] This means they activate the receptor but do not produce the maximum possible response, a characteristic shared by many psychedelic compounds.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway, which is hypothesized to be a primary mechanism of action for 3,5-DMPEA.

The Trace Amine-Associated Receptor 1 (TAAR1): A Modulatory Role

TAAR1 is an intracellular G-protein coupled receptor that has emerged as a significant player in the regulation of monoaminergic neurotransmission.[9] It is activated by endogenous trace amines, such as β-phenethylamine and tyramine, as well as by amphetamines and other phenethylamines.[9][10] Given that 3,5-DMPEA is a phenethylamine, its interaction with TAAR1 is a highly plausible component of its mechanism of action.

TAAR1 Activation and Downstream Signaling

TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein complex.[9] Activation of TAAR1 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9] This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and ion channels.

Furthermore, there is evidence to suggest that TAAR1 can also couple to other G-proteins, such as Gq, which would link its activation to the phospholipase C signaling cascade described earlier. Some studies also indicate a potential coupling to Gα13, leading to the activation of RhoA signaling.[10][11] This suggests that TAAR1 activation by 3,5-DMPEA could lead to a complex and multifaceted intracellular response.

The following diagram illustrates the proposed signaling pathways following TAAR1 activation.

Modulation of Dopamine Transporter Function

A key consequence of TAAR1 activation is the modulation of monoamine transporters, particularly the dopamine transporter (DAT). TAAR1 activation can lead to the phosphorylation of DAT, which can result in the reversal of its function, leading to dopamine efflux, and its internalization, reducing dopamine reuptake. This provides a mechanism by which 3,5-DMPEA could indirectly modulate dopaminergic neurotransmission, even with low direct affinity for dopamine receptors.

Dopaminergic and Adrenergic Systems: A Secondary Role?

While the primary focus of research on psychedelic phenethylamines has been on the serotonergic system, their interaction with other monoamine systems should not be disregarded.

Dopamine Receptor Interactions

Studies on scaline derivatives have generally reported weak to no significant binding affinity for the dopamine D2 receptor.[6][7][8] This suggests that direct agonism at D2 receptors is unlikely to be a primary mechanism of action for 3,5-DMPEA. However, as discussed above, the indirect modulation of dopamine signaling via TAAR1 activation remains a plausible and important consideration.

Adrenergic Receptor Interactions

Similarly, the binding affinities of scalines for adrenergic α1A and α2A receptors have been found to be low.[6][7][8] Therefore, direct adrenergic agonism is not considered a major contributor to the central effects of these compounds.

Experimental Protocols for Mechanistic Investigation

To further elucidate the precise mechanism of action of 3,5-DMPEA, rigorous experimental investigation is required. The following are detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for GPCRs

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., 3,5-DMPEA) for a specific G-protein coupled receptor.

Objective: To quantify the displacement of a radiolabeled ligand from a receptor by a non-labeled competitor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT2A, D2).

-

Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A).

-

Unlabeled competitor (3,5-DMPEA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand.

-

A range of concentrations of the unlabeled competitor (3,5-DMPEA).

-

For determining non-specific binding, a high concentration of a known unlabeled ligand for the receptor.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. multispaninc.com [multispaninc.com]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Receptor-Ligand Binding Assays [labome.com]

- 6. blossomanalysis.com [blossomanalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Predicted Pharmacological Profile of 3,5-Dimethoxyphenethylamine: A Technical Guide for Researchers

Abstract

3,5-Dimethoxyphenethylamine (3,5-DMPEA), also known as 4-desmethoxymescaline, is a naturally occurring phenethylamine alkaloid found in the cactus Pelecyphora aselliformis.[1] As the structural core of the "scaline" series of psychedelic compounds, 3,5-DMPEA holds significant interest for neuropharmacological research. This technical guide provides a comprehensive predicted pharmacological profile of 3,5-DMPEA, drawing upon structure-activity relationships (SAR) of its close analogs, metabolic pathways of related compounds, and in silico modeling principles. This document is intended for researchers, scientists, and drug development professionals to inform future in vitro and in vivo investigations into this and related novel psychoactive substances. While the effects of 3,5-DMPEA in humans remain uncharacterized, this guide synthesizes available data to predict its receptor binding affinity, metabolic fate, potential for psychoactivity, and toxicological considerations.[1]

Introduction: The Significance of the this compound Scaffold

The phenethylamine class of compounds represents a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters, therapeutic agents, and a wide array of psychoactive substances.[2] Within this class, the methoxylated phenethylamines, most notably mescaline (3,4,5-trimethoxyphenethylamine), have a long history of human use and scientific investigation.[3][4] 3,5-DMPEA is a key structural analog of mescaline, differing by the absence of a methoxy group at the 4-position.[1] This seemingly minor structural modification is predicted to have a significant impact on its pharmacological profile.

The primary psychoactive effects of many phenethylamines are mediated through their interaction with the serotonin 5-HT2A receptor.[3] The potency and qualitative nature of these effects are highly dependent on the substitution pattern on the phenyl ring. The "scaline" family of compounds, which are 4-substituted derivatives of 3,5-DMPEA, have been explored for their varied psychoactive properties, providing a rich dataset from which to extrapolate the characteristics of the parent compound.[3][5][6] Understanding the predicted pharmacology of 3,5-DMPEA is therefore crucial for contextualizing the effects of its more complex analogs and for identifying its own potential as a research tool or therapeutic lead.

Predicted Receptor Binding Profile and Signaling Pathways

Based on extensive in vitro studies of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines), a predictive receptor binding profile for 3,5-DMPEA can be constructed.[3][5][6] The primary determinant of psychoactivity in this class is agonist activity at the serotonin 5-HT2A receptor.

Serotonergic Receptor Interactions

-

5-HT2A Receptor: It is predicted that 3,5-DMPEA will exhibit a moderate affinity for the 5-HT2A receptor, likely acting as a partial agonist. Studies on the "scaline" series demonstrate that increasing the size of the 4-alkoxy substituent generally enhances 5-HT2A binding affinity and potency.[3][5][6] As 3,5-DMPEA possesses a hydrogen at the 4-position, its affinity is expected to be lower than its 4-alkoxy analogs like escaline (4-ethoxy) and proscaline (4-propoxy).[5][7][8]

-

5-HT2C Receptor: Similar to its analogs, 3,5-DMPEA is predicted to have a lower affinity for the 5-HT2C receptor compared to the 5-HT2A receptor. The scalines generally show a preference for the 5-HT2A receptor.[3][5][6]

-

5-HT1A Receptor: Weak to negligible affinity for the 5-HT1A receptor is predicted for 3,5-DMPEA, a characteristic shared with the scaline derivatives.[3][5][6]

Adrenergic and Dopaminergic Receptor Interactions

In vitro studies of scalines have consistently shown weak to no significant affinity for adrenergic (α1A, α2A) and dopaminergic (D2) receptors.[3][5][6] Therefore, it is highly probable that 3,5-DMPEA will also lack potent interactions with these monoaminergic targets.

Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamines are known to interact with TAAR1, a receptor involved in modulating monoaminergic systems. While the scalines have been tested at TAAR1, their affinities are generally in the micromolar range, suggesting that 3,5-DMPEA is also unlikely to be a potent TAAR1 agonist.[3][5][6]

Predicted Signaling Cascade

The predicted primary mechanism of action for 3,5-DMPEA involves the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the subsequent cellular responses, including the release of intracellular calcium and the activation of protein kinase C (PKC).

Caption: Predicted 5-HT2A receptor signaling cascade for 3,5-DMPEA.

Predicted Metabolic Fate

The metabolic pathways of 3,5-DMPEA have not been empirically determined. However, by examining the metabolism of its close structural analog, mescaline, a probable metabolic fate can be predicted. The primary metabolic route for mescaline is oxidative deamination, catalyzed by monoamine oxidase (MAO), leading to the formation of 3,4,5-trimethoxyphenylacetic acid.[4][9]

It is therefore predicted that 3,5-DMPEA will undergo a similar metabolic transformation. The primary metabolic pathway is likely to be oxidative deamination of the ethylamine side chain to form 3,5-dimethoxyphenylacetic acid. O-demethylation of the methoxy groups is also a possible, though likely minor, metabolic route, as is N-acetylation.[10] The presence of the methoxy groups may influence which cytochrome P450 (CYP) isoenzymes are involved in its metabolism.

| Predicted Metabolic Pathway | Key Enzymes | Predicted Metabolite |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 3,5-Dimethoxyphenylacetic acid |

| O-Demethylation | Cytochrome P450 (e.g., CYP2D6) | Hydroxymethoxyphenethylamines |

| N-Acetylation | N-acetyltransferase | N-acetyl-3,5-dimethoxyphenethylamine |

Predicted Psychoactivity and Behavioral Effects

The psychoactive potential of 3,5-DMPEA is predicted to be that of a classic psychedelic, albeit with a lower potency compared to its 4-substituted analogs and other well-known phenethylamines. This prediction is based on the structure-activity relationships observed in the "scaline" series, where the nature of the 4-position substituent significantly influences hallucinogenic potency.[5][7][8]

-

Potency: As the parent compound with a hydrogen at the 4-position, 3,5-DMPEA is expected to have a significantly lower potency than mescaline (4-methoxy), escaline (4-ethoxy), and proscaline (4-propoxy).[7][8] Human studies with mescaline analogs have shown that increasing the alkyl chain length at the 4-position generally increases potency.[3][7]

-

Qualitative Effects: The subjective effects are predicted to be similar to those of other serotonergic psychedelics, including altered perception, mood, and cognition.[1] Given its structural simplicity, the qualitative effects may be less complex or visually intense compared to more potent analogs.

-

Duration of Action: The duration of action is difficult to predict without pharmacokinetic data. However, based on mescaline, a duration of 8-12 hours could be anticipated.[3]

Predicted Toxicological Profile

Direct toxicological data for 3,5-DMPEA is unavailable. Predictions must be drawn from the known toxicology of mescaline and other related phenethylamines.

-

Acute Toxicity: Mescaline and its analogs generally have a relatively low acute toxicity.[7] The primary risks associated with acute overdose are psychological, such as panic reactions and psychosis, and sympathomimetic effects like tachycardia and hypertension. It is predicted that 3,5-DMPEA would share a similar safety profile in terms of acute physiological toxicity.

-

Neurotoxicity: There is no strong evidence to suggest that mescaline or its close analogs are neurotoxic in the same manner as some other classes of psychoactive drugs. However, as with any novel compound, the potential for neurotoxicity cannot be entirely ruled out without empirical investigation.

-

Cardiovascular Effects: Mild to moderate increases in heart rate and blood pressure are common effects of psychedelic phenethylamines and would be expected with 3,5-DMPEA.

Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile of 3,5-DMPEA, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

In Vitro Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity (Ki) of 3,5-DMPEA for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-ketanserin.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% BSA.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound hydrochloride.

-

Non-specific binding control: 10 µM spiperone.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in lysis buffer. Centrifuge to pellet cell membranes and resuspend in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of 3,5-DMPEA, and the cell membrane preparation.

-

Radioligand Addition: Add [³H]-ketanserin at a concentration near its Kd. For non-specific binding wells, add 10 µM spiperone.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for an in vitro receptor binding assay.

In Vivo Behavioral Assay: Head-Twitch Response in Mice

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the in vivo potency of psychedelic compounds.[7][8]

Materials:

-

Male C57BL/6J mice.

-

This compound hydrochloride dissolved in saline.

-

Observation chambers.

-

Video recording equipment (optional).

Procedure:

-

Acclimation: Acclimate mice to the observation chambers for at least 30 minutes prior to drug administration.

-

Drug Administration: Administer various doses of 3,5-DMPEA (and a vehicle control) via intraperitoneal (i.p.) injection.

-

Observation: Immediately after injection, place the mice back into the observation chambers and record the number of head twitches for a period of 30-60 minutes.

-

Data Analysis: Analyze the dose-response relationship for the induction of HTR.

Conclusion and Future Directions

The pharmacological profile of this compound is predicted to be that of a classic serotonergic psychedelic with a primary affinity for the 5-HT2A receptor. Its potency is anticipated to be lower than that of its 4-substituted "scaline" analogs. The primary metabolic pathway is likely oxidative deamination. While a favorable toxicological profile is predicted based on related compounds, empirical validation is essential.

Future research should focus on the synthesis and in vitro characterization of 3,5-DMPEA to confirm its receptor binding affinities and functional activity. In vivo studies in animal models will be crucial to determine its behavioral effects, potency, and pharmacokinetic profile. Furthermore, in silico molecular docking and dynamics simulations could provide valuable insights into its specific interactions with the 5-HT2A receptor binding pocket. A thorough toxicological evaluation will be necessary before any consideration of its potential therapeutic applications. The study of 3,5-DMPEA will not only elucidate the pharmacology of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the effects of the broader class of psychedelic phenethylamines.

References

- 1. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]

- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LJMU Research Online [researchonline.ljmu.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. A Note on the Docking of some Hallucinogens to the 5-HT2A Receptor - OPEN Foundation [open-foundation.org]

- 10. docta.ucm.es [docta.ucm.es]

3,5-Dimethoxyphenethylamine receptor binding affinity speculation

An In-Depth Technical Guide to the Speculative Receptor Binding Affinity of 3,5-Dimethoxyphenethylamine

Authored by: Gemini, Senior Application Scientist

Publication Date: January 1, 2026

Abstract

This technical guide provides a comprehensive analysis and speculative framework for understanding the receptor binding affinity of this compound (3,5-DMPEA). As a structural analog of mescaline and the parent compound of the "scaline" series of psychedelic phenethylamines, 3,5-DMPEA presents a compelling subject for pharmacological investigation.[1][2] This document synthesizes existing structure-activity relationship (SAR) data from related compounds to prioritize likely receptor targets. It further provides detailed, field-proven protocols for both in-silico molecular docking and in-vitro radioligand binding assays, enabling researchers to empirically validate the presented hypotheses. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and G-protein coupled receptor (GPCR) pharmacology.

Introduction and Structural Context

This compound (3,5-DMPEA) is a naturally occurring phenethylamine alkaloid found in the cactus Pelecyphora aselliformis.[2] It is a close structural analog of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine).[1][3] The key structural difference is the absence of a methoxy group at the 4-position of the phenyl ring. This seemingly minor modification has significant implications for its pharmacological profile. 3,5-DMPEA serves as the foundational scaffold for a class of synthetic derivatives known as "scalines," where various alkoxy substitutions at the 4-position modulate potency and receptor affinity.[1][4][5][6]

The vast body of research on substituted phenethylamines indicates that the primary molecular targets for this class are the serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subtype (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸).[3][7] Agonism at the 5-HT₂ₐ receptor is considered the principal mechanism for the psychedelic effects of these compounds.[4][5][6][8] Therefore, a logical starting point for speculating on the binding affinity of 3,5-DMPEA is to prioritize these serotonergic targets.

Hypothesized Receptor Targets and Structure-Activity Relationship (SAR) Insights

Based on the pharmacology of structurally related phenethylamines, we can prioritize a panel of receptors for investigation.

-

Primary Targets:

-

5-HT₂ₐ Receptor: This is the most likely primary target. Studies on a wide range of 4-substituted-3,5-dimethoxyphenethylamines (scalines) and related amphetamines consistently show interaction with this receptor, with binding affinities (Kᵢ) ranging from the high nanomolar to the micromolar range.[3][9][10] Generally, increasing the size of the 4-alkoxy substituent tends to increase binding affinity at 5-HT₂ₐ receptors.[3][9][10]

-

5-HT₂𝒸 Receptor: This receptor subtype also shows significant affinity for scalines and is often bound with a comparable, though sometimes slightly lower, affinity than the 5-HT₂ₐ receptor.[3][9][10]

-

-

Secondary Targets:

-

5-HT₁ₐ Receptor: Binding at this receptor is generally weaker for this class of compounds compared to the 5-HT₂ subtypes.[3][9][10]

-

Trace Amine-Associated Receptor 1 (TAAR1): As an endogenous receptor for phenethylamine-type compounds, TAAR1 is a plausible, albeit likely weaker, target.[3][10]

-

Dopamine D₂ Receptor: While some phenethylamines interact with dopaminergic systems, potent affinity for the D₂ receptor is not characteristic of this specific substitution pattern.[3][10]

-

Speculation on Affinity: Given that 3,5-DMPEA lacks the 4-methoxy group of mescaline and the larger 4-alkoxy groups of more potent scalines like allylescaline or proscaline, it is reasonable to speculate that its binding affinity for the 5-HT₂ₐ receptor will be modest.[4][6] We hypothesize a Kᵢ value in the low to mid-micromolar (e.g., 1,000–10,000 nM) range. This would be significantly weaker than highly potent N-benzyl phenethylamines but within the spectrum of less substituted derivatives.[11]

In-Silico Affinity Speculation: A Molecular Docking Workflow

Molecular docking provides a powerful predictive tool to visualize the interaction between a ligand (3,5-DMPEA) and a receptor (e.g., 5-HT₂ₐ) and to estimate the binding energy, which correlates with affinity.

Causality Behind the Computational Approach

The rationale for using molecular docking is to generate a testable, three-dimensional hypothesis of how 3,5-DMPEA fits into the receptor's binding pocket. Key interactions, such as the salt bridge formed between the protonated amine of the ligand and the highly conserved aspartate residue (D3.32) in transmembrane helix 3 of aminergic GPCRs, are critical for binding.[12] Docking allows us to assess the geometric feasibility of this and other interactions (e.g., hydrophobic interactions, hydrogen bonds) and compare the predicted binding pose and score to known agonists and antagonists.

Detailed Protocol for Molecular Docking

This protocol outlines a standard workflow using widely available software.

Objective: To predict the binding pose and affinity of 3,5-DMPEA at the human 5-HT₂ₐ receptor.

Materials:

-